(2-Amino-4,5-difluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-4,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTCINIFZJCMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1N)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660501 | |

| Record name | (2-Amino-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-14-7 | |

| Record name | B-(2-Amino-4,5-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to (2-Amino-4,5-difluorophenyl)boronic acid

This compound is a specialized organoboron compound that has garnered significant interest among researchers in drug development and organic synthesis. Its unique structure, featuring a difluorinated phenyl ring coupled with an amino group and a reactive boronic acid moiety, makes it a valuable synthon for introducing fluorinated pharmacophores into complex molecules. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and application in advanced organic reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their work. The inherent challenge with many ortho-substituted and polyfluorinated phenylboronic acids is their propensity to undergo protodeboronation, a decomposition pathway that cleaves the C-B bond.[3][4] The methodologies discussed are therefore grounded in principles that mitigate this instability, ensuring efficient and reliable outcomes.

Compound Profile and Physicochemical Properties

The foundational identity of any chemical reagent begins with its CAS (Chemical Abstracts Service) number, which for this compound is 1072952-14-7 .[5][6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1072952-14-7 | [5][6] |

| Molecular Formula | C₆H₆BF₂NO₂ | [5][6] |

| Molecular Weight | 172.93 g/mol | [6] |

| Predicted Boiling Point | 352.8 ± 52.0 °C | [6] |

| Predicted Density | 1.43 ± 0.1 g/cm³ | [6] |

| Synonyms | Boronic acid, B-(2-amino-4,5-difluorophenyl)- | [6] |

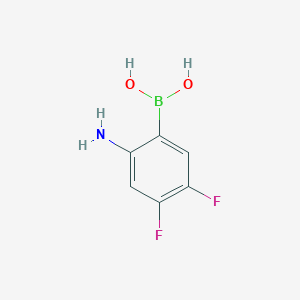

Chemical Structure

The molecular architecture is central to the reagent's reactivity. The ortho-amino group and the fluorine atoms at the 4 and 5 positions create a unique electronic environment that influences the reactivity of the boronic acid.

Caption: Structure of this compound.

Synthesis Pathway: A Methodological Approach

While multiple routes to substituted arylboronic acids exist, a common and effective strategy involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.[7] This method is adaptable for the synthesis of this compound, likely starting from a suitably protected aniline precursor such as 1,2-difluoro-4,5-dibromoaniline. The amino group requires protection to prevent interference with the organolithium intermediate.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example adapted from established procedures for analogous compounds.[7][8]

-

Amine Protection: To a solution of 1,2-difluoro-4,5-dibromoaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv). Stir at room temperature until TLC or LC-MS analysis confirms complete conversion to the Boc-protected intermediate.

-

Reaction Setup: Flame-dry a separate reaction flask under a high vacuum and backfill with inert gas (Nitrogen or Argon). Add the protected intermediate and dissolve in anhydrous THF.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. Causality: This step selectively replaces one of the bromine atoms with lithium, forming a highly nucleophilic organolithium species. The low temperature is critical to prevent side reactions.

-

Borylation: To the organolithium solution, add trimethyl borate (1.2 equiv) dropwise, again ensuring the temperature remains at -78 °C. Causality: The nucleophilic carbon attacks the electrophilic boron atom of the borate ester.

-

Quenching and Hydrolysis: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of 2 M aqueous HCl. This step hydrolyzes the borate ester to the boronic acid and simultaneously removes the Boc protecting group.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The product may be partitioned into the aqueous layer or remain in the organic phase depending on the pH. Adjust pH as needed to facilitate extraction. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography or recrystallization to yield the final this compound.

Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction forges a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures that are prevalent in pharmaceuticals.[9][10]

Challenges and Solutions

Polyfluorinated arylboronic acids are known to be unstable under the basic conditions typically required for Suzuki coupling, leading to competitive protodeboronation.[3][4][11] To overcome this, specialized protocols have been developed that feature:

-

Highly Active Catalysts: Modern palladium precatalysts (e.g., those based on biarylphosphine ligands like XPhos) can generate the active Pd(0) species rapidly at low temperatures.[4][11]

-

Optimized Conditions: Using milder bases (e.g., K₃PO₄) and shorter reaction times at room temperature or slightly elevated temperatures (40 °C) can significantly outpace the rate of decomposition.[4][11]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Protocol

This protocol is adapted from methods developed for fast coupling of unstable boronic acids.[3][4][11]

-

Reagent Preparation: To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

-

Solvent and Base Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane).[1] Add a degassed aqueous solution of potassium phosphate (K₃PO₄, ~2.0 equiv).

-

Reaction: Stir the mixture vigorously at room temperature (or 40 °C) for the specified time (typically 30 minutes to 4 hours). Monitor reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.[1]

Significance in Drug Discovery

The incorporation of boronic acids into drug candidates has become a validated strategy in medicinal chemistry, highlighted by the FDA approval of drugs like the proteasome inhibitor Bortezomib (Velcade®).[12][13][14] The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[14][15] This unique binding mechanism can lead to potent and specific inhibition.

The 2-amino-4,5-difluoro substitution pattern of the title compound is particularly valuable. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase cell membrane permeability.[1][9] This combination of a reactive boronic acid warhead and a functionally optimized aromatic ring makes this compound a high-value building block for discovering next-generation therapeutics in oncology, infectious diseases, and inflammation.[15][16]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,5-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 6. 2-AMINO-4,5-DIFLUOROPHENYLBORONIC ACID | 1072952-14-7 [amp.chemicalbook.com]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 15. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(2-Amino-4,5-difluorophenyl)boronic acid molecular weight

An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a specialized organoboron compound that has emerged as a valuable building block for researchers in medicinal chemistry and organic synthesis. Its unique trifunctional structure—featuring a reactive boronic acid group, an amino moiety for further derivatization, and two fluorine atoms on the phenyl ring—makes it a highly sought-after reagent. The strategic placement of fluorine atoms is known to enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed methodology for its synthesis, and a thorough exploration of its applications, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[3][4] The narrative emphasizes the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

Part 1: Physicochemical Properties and Structural Analysis

The utility of this compound in synthetic chemistry is directly linked to its distinct structural and electronic characteristics. The interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing fluorine atoms (-F) on the aromatic ring significantly influences the reactivity of the boronic acid moiety (-B(OH)₂).

Key Properties Summary

| Property | Value | Source(s) |

| Molecular Weight | 172.93 g/mol | [5][6] |

| Molecular Formula | C₆H₆BF₂NO₂ | [5][6][7] |

| CAS Number | 1072952-14-7 | [5][7] |

| Appearance | Off-white to light beige powder (typical for similar compounds) | [8][9] |

| Predicted Boiling Point | 352.8 ± 52.0 °C | [5] |

| Predicted Density | 1.43 ± 0.1 g/cm³ | [5] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [5] |

Structural Causality:

The aminophenylboronic acid scaffold is functionalized with two vicinal fluorine atoms at the 4- and 5-positions. This substitution pattern is critical:

-

Electronic Effects: The fluorine atoms exert a strong inductive electron-withdrawing effect, which can modulate the reactivity of the boronic acid and the aromatic ring in cross-coupling reactions.

-

Lipophilicity and Bioavailability: The incorporation of fluorine is a well-established strategy in medicinal chemistry to increase the lipophilicity of a molecule, potentially improving its membrane permeability and overall pharmacokinetic profile.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring less susceptible to metabolic oxidation at those positions, a common pathway for drug degradation.

-

Amino Group Functionality: The ortho-amino group serves as a valuable synthetic handle. It can be used for subsequent chemical modifications to build more complex molecular architectures. Furthermore, its presence can influence the regioselectivity of reactions and provide a potential hydrogen bond donor for molecular recognition at a biological target.

Part 2: Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from a corresponding aryl halide.[10] The following protocol describes a robust, multi-step synthesis of this compound from a commercially available starting material.

Synthetic Workflow Diagram

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous fluorinated phenylboronic acids.[10][11] All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-4,5-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

-

Transfer the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula, ensuring the internal temperature remains below -60 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation of Intermediate:

-

Cool the reaction mixture to 0 °C and slowly quench by adding 1M aqueous HCl until the solution is acidic (pH ~2).

-

Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (4,5-Difluoro-2-nitrophenyl)boronic acid.

-

-

Nitro Group Reduction:

-

Dissolve the crude intermediate in ethanol or methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) while stirring vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) or by silica gel column chromatography to yield the final product with >95% purity.

-

Part 3: Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl motifs, which are prevalent in a vast number of marketed drugs.[2][3][12] The boronic acid functional group is central to the success of organoboron compounds in drug discovery, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, containing this moiety.[13][14][15][16]

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with a representative aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for different substrates.

Justification of Reagent Choices:

-

Catalyst/Ligand: A highly active palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos) are often chosen. This combination promotes efficient oxidative addition and reductive elimination, which can be crucial for challenging substrates and helps to minimize side reactions like protodeboronation—a common issue with arylboronic acids under basic conditions.[2][17]

-

Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in many Suzuki couplings without being overly harsh, which could degrade sensitive functional groups or accelerate protodeboronation.[17]

-

Solvent: A mixed solvent system like THF/water facilitates the dissolution of both the organic substrates and the inorganic base, promoting an efficient reaction.[2]

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), and potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

-

Solvent Addition and Reaction:

-

Add the degassed solvent system (e.g., THF and water in a 4:1 ratio) via syringe.

-

Stir the reaction mixture vigorously at room temperature or heat to a specified temperature (e.g., 60-80 °C), depending on the reactivity of the aryl halide.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

-

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Safety: Phenylboronic acids are generally considered irritants. Avoid contact with skin and eyes, and prevent inhalation of dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

-

Handling: Due to the potential for dehydration to form boroxine anhydrides, it is best to handle the compound under an inert atmosphere where possible, especially for long-term storage or for use in moisture-sensitive reactions.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere to maintain its integrity and reactivity.[5]

Conclusion

This compound is a potent and versatile chemical tool for the synthesis of complex organic molecules. Its trifunctional nature provides a strategic advantage for constructing novel molecular scaffolds, particularly in the field of drug discovery. The fluorine substituents offer a proven method for enhancing pharmacokinetic properties, while the amino group provides a site for further elaboration. A thorough understanding of its properties, synthesis, and reactivity in key transformations like the Suzuki-Miyaura coupling enables researchers to effectively leverage this building block in the rational design and development of next-generation pharmaceuticals and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-AMINO-4,5-DIFLUOROPHENYLBORONIC ACID | 1072952-14-7 [amp.chemicalbook.com]

- 6. 2-amino-4,5-difluorophenylboronic acid,(CAS# 1072952-14-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 2-Amino-4,5-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 8. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]

- 9. 2,4-Difluorophenylboronic acid CAS#: 144025-03-6 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of (2-Amino-4,5-difluorophenyl)boronic acid

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[1] The presence of the amino group provides a versatile handle for further functionalization, making this reagent particularly useful in the construction of diverse molecular libraries for drug screening. Boronic acids, in general, are crucial in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Their unique electronic properties make them indispensable tools for researchers and scientists in the pharmaceutical industry.[3][4][5][6]

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemistry.

Synthetic Strategy: A Multi-step Approach from a Readily Available Precursor

The synthesis of this compound is most effectively achieved through a multi-step pathway starting from a commercially available halogenated aniline. The general approach involves the protection of the reactive amino group, followed by a halogen-metal exchange to form an organometallic intermediate. This intermediate is then reacted with a borate ester, and a final acidic workup and deprotection yields the target boronic acid. This method offers a robust and scalable route to the desired product. A similar strategy has been successfully employed for the synthesis of analogous compounds like 4-amino-3-fluorophenylboronic acid.[7]

Visualizing the Synthesis Workflow

Caption: A multi-step synthetic workflow for this compound.

Part 1: Experimental Protocol - A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere techniques are crucial for the success of the organometallic steps.[7][8]

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier Example |

| 3,4-Difluoroaniline | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99.5% | Sigma-Aldrich |

| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Sigma-Aldrich |

| Triisopropyl borate | ≥98% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 37% (concentrated) | Fisher Scientific |

| Diethyl ether | ACS grade | Fisher Scientific |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Magnesium sulfate (anhydrous) | ACS grade | Fisher Scientific |

Step 1: Protection of the Amino Group

The initial step involves the protection of the amino group of 3,4-difluoroaniline to prevent it from reacting with the organolithium reagent in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of introduction and subsequent removal under acidic conditions.

Procedure:

-

To a solution of 3,4-difluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product, tert-butyl (3,4-difluorophenyl)carbamate, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or used directly in the next step if sufficiently pure.

Step 2: Directed ortho-Metalation and Borylation

This is the core step where the boronic acid functionality is introduced. The Boc-protected amino group acts as a directed metalating group, guiding the deprotonation to the ortho position (C2) with a strong base like sec-butyllithium in the presence of TMEDA. The resulting aryllithium species is then quenched with an electrophilic boron source, such as triisopropyl borate.

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the Boc-protected aniline (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (s-BuLi) (2.2 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 2 hours.

-

In a separate flame-dried flask, cool a solution of triisopropyl borate (3.0 eq) in anhydrous THF to -78 °C.

-

Transfer the aryllithium solution to the cold borate solution via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

The final step involves the hydrolysis of the boronate ester and the removal of the Boc protecting group to yield the desired this compound. This is typically achieved by treatment with an aqueous acid.

Procedure:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours at room temperature.

-

Separate the aqueous layer and extract it with diethyl ether (3 x 50 mL).

-

The desired product may be in either the aqueous or organic layer, or distributed between them. It is advisable to process both layers.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The aqueous layer can be neutralized and extracted again to recover any product.

Purification

The crude this compound can be purified by recrystallization. A mixture of ethyl acetate and hexanes is often a suitable solvent system.[2] Alternatively, column chromatography on silica gel can be employed for more challenging purifications.[2] Some boronic acids can also be purified by forming a crystalline adduct with diethanolamine, which can then be cleaved to regenerate the pure boronic acid.[9]

Part 2: Characterization and Quality Control

Robust analytical techniques are essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the final product.[10]

-

¹H NMR: Expect signals in the aromatic region (around 6.5-7.5 ppm) with splitting patterns influenced by both H-H and H-F couplings. A broad singlet for the B(OH)₂ protons will also be present, with its chemical shift being dependent on concentration and solvent. The amino protons will appear as a broad singlet.[10]

-

¹³C NMR: Aromatic carbons will appear between 100-165 ppm. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to the boron atom may show a broad signal.[10]

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[10]

-

¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this analysis.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for assessing the purity of the final product and for identifying any potential impurities, such as unreacted starting materials or byproducts.[1]

Safety and Handling Considerations

-

Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Flammable Solvents: THF and diethyl ether are highly flammable and should be used in a well-ventilated area away from ignition sources.

-

Corrosive Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate gloves and eye protection.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each step, from the choice of protecting group to the specific reaction conditions for metalation and borylation, researchers can confidently and safely produce this valuable building block for applications in drug discovery and development. The successful synthesis and purification of this compound will enable the creation of novel molecules with potentially enhanced therapeutic properties.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)boronic acid

Introduction

(2-Amino-4,5-difluorophenyl)boronic acid is a specialized organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—possessing a nucleophilic amino group, a reactive boronic acid moiety, and electron-withdrawing fluorine atoms on the phenyl ring—makes it a highly versatile reagent. This guide provides a comprehensive overview of its physicochemical properties, reactivity, applications, and handling protocols, tailored for researchers and professionals in drug discovery and chemical development. The strategic placement of the fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component for designing novel bioactive molecules.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a reagent are critical for its effective use in synthesis. The properties of this compound are summarized below, providing the foundational data needed for reaction design and execution.

Molecular Structure

The structure of this compound features a benzene ring substituted with a boronic acid group [-B(OH)₂], an amino group (-NH₂), and two fluorine atoms at positions 4 and 5. The ortho-amino group can influence the reactivity of the boronic acid through intramolecular interactions and electronic effects.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The key properties are consolidated in the table below for quick reference. These values are essential for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 1072952-14-7 | [1] |

| Molecular Formula | C₆H₆BF₂NO₂ | [1][2] |

| Molecular Weight | 172.93 g/mol | [1][2] |

| Appearance | Data not available; related compounds are typically off-white to beige solids. | |

| Melting Point | Data not specifically available; related difluorophenyl boronic acids have melting points ranging from 244-250 °C.[3][4][5] | |

| Boiling Point | ~352.8 °C (Predicted) | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, methanol, and THF.[4] | |

| Storage | Keep refrigerated in a tightly closed container in a dry, well-ventilated place.[6][7] |

Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling

This compound is predominantly used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds.[3][4][8] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals.[8][9]

Electronic Effects on Reactivity

The electronic nature of the substituents on the phenyl ring critically governs the efficiency of the Suzuki-Miyaura coupling.

-

Fluorine Atoms (-F): As highly electronegative atoms, the two fluorine substituents act as electron-withdrawing groups via the inductive effect. This increases the electrophilicity of the boronic acid's ipso-carbon, which can facilitate the transmetalation step of the catalytic cycle.

-

Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance. This effect increases electron density on the aromatic ring, potentially slowing the transmetalation step. Furthermore, the lone pair on the nitrogen can coordinate to the palladium catalyst, which may inhibit catalytic activity if not properly managed through ligand choice and reaction conditions.[10]

A significant challenge when using fluorinated aryl boronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the coupling.[8] The choice of base, catalyst, and ligand is therefore crucial to minimize this competing pathway.[8][11]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical cross-coupling reaction.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Reagents and Equipment

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Step-by-Step Procedure

The workflow ensures an inert atmosphere to protect the catalyst and reagents from degradation.

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), base (2.0 eq.), and palladium catalyst (0.05 eq.). The use of a slight excess of the boronic acid helps to drive the reaction to completion and compensate for any potential protodeboronation.[8]

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill it with an inert gas (argon or nitrogen) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

-

Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for 16-24 hours.[8]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to isolate the desired biaryl product.[8]

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound and related compounds are irritants.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][12]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][12] Avoid contact with skin, eyes, and clothing.[6]

-

First Aid:

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][14] The recommended storage condition is often refrigerated.[7]

Conclusion

This compound is a valuable and versatile reagent in synthetic chemistry. Its distinct physicochemical properties, governed by its amino and difluoro substituents, provide a unique reactivity profile that is highly sought after in the synthesis of complex molecules for drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its successful application in the laboratory.

References

- 1. 2-Amino-4,5-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. 2-AMINO-4,5-DIFLUOROPHENYLBORONIC ACID | 1072952-14-7 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]

- 5. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Navigating the Safety Profile of (2-Amino-4,5-difluorophenyl)boronic acid: A Technical Guide for Researchers

An In-depth Analysis for Laboratory and Drug Development Professionals

As a novel building block in medicinal chemistry and materials science, (2-Amino-4,5-difluorophenyl)boronic acid presents a unique combination of functionalities. Its utility in creating complex molecular architectures necessitates a thorough understanding of its safety and handling characteristics. This technical guide synthesizes available safety data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core safety principles, handling protocols, and emergency procedures associated with this compound. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Chemical Identity and Hazard Classification

A foundational aspect of laboratory safety is the unambiguous identification of a chemical and its inherent hazards.

Table 1: Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (2-amino-4,5-difluoro-phenyl)boronic acid; [2-azanyl-4,5-bis(fluoranyl)phenyl]boronic acid[1] |

| CAS Number | 819843-67-5 |

| Molecular Formula | C₆H₆BF₂NO₂[1] |

| Molecular Weight | 172.93 g/mol |

Based on data from analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. It is crucial to treat the compound as having these hazards until a specific SDS becomes available.

Anticipated GHS Hazard Classification:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

The following diagram illustrates the logical flow of hazard identification and subsequent safety measures.

Caption: GHS Hazard classification flow.

Section 2: Exposure Controls and Personal Protection

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling of this chemical. Engineering controls are the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate dusts or aerosols.[3]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the potential routes of exposure—dermal, ocular, and inhalation.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] | Prevents eye contact with dust particles, which can cause serious irritation.[2][4] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[3] | Avoids direct skin contact, which can lead to irritation.[2] |

| Respiratory | For operations where dust generation is likely and ventilation is inadequate, a NIOSH/MSHA-approved respirator is recommended. | Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation. |

Section 3: Safe Handling, Storage, and Disposal

The stability and integrity of boronic acids are highly dependent on proper handling and storage conditions.

Handling Protocol:

-

Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area for handling the compound.

-

Dispensing: As a solid powder, minimize dust generation during weighing and transfer.[4] Use techniques such as weighing on a non-static surface or in a glove box.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in the laboratory.

-

Clothing: Remove any contaminated clothing and wash it before reuse.[2]

Storage Protocol:

-

Container: Store in a tightly closed container to prevent moisture absorption and contamination.[4]

-

Environment: Keep in a dry, cool, and well-ventilated place.[3][4] Many suppliers recommend refrigeration to maintain long-term quality.[4]

-

Incompatibilities: Store away from strong oxidizing agents.[2]

Disposal Protocol:

-

Dispose of waste material and empty containers in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[2][4]

The following workflow illustrates the lifecycle of the chemical within a laboratory setting, emphasizing safety at each stage.

Caption: Safe laboratory workflow for chemical handling.

Section 4: First Aid and Emergency Procedures

Rapid and appropriate response to an exposure is critical to minimizing harm.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][4] |

| Eye Contact | Rinse cautiously with water for several minutes (at least 15 minutes). Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2] |

Accidental Release Measures:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[4]

-

Cleanup: Sweep up the material and place it into a suitable, labeled disposal container.[4] Do not let the product enter drains.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazards from Combustion: Thermal decomposition may produce hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and oxides of boron.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

References

Harnessing Electron Deficiency: A Guide to the Lewis Acidity of Fluorinated Phenylboronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine substituents onto a phenylboronic acid scaffold provides a powerful and predictable strategy for modulating the Lewis acidity of the boron center. This guide offers a comprehensive exploration of this effect, moving from fundamental electronic principles to quantitative experimental and computational assessment methodologies. We will delve into the causal relationships between fluorine substitution patterns and resulting acidity, provide field-proven protocols for its measurement, and discuss the implications for applications ranging from catalysis to physiological sensing. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of these versatile compounds.

The Boron Center: An Tunable Electrophile

Phenylboronic acids, characterized by a vacant p-orbital on the boron atom, are archetypal Lewis acids.[1][2] This inherent electrophilicity governs their reactivity and is central to their widespread applications, from Suzuki-Miyaura cross-coupling reactions to their use as covalent enzyme inhibitors and carbohydrate sensors.[3][4][5] The Lewis acidity arises from the boron's propensity to accept a pair of electrons from a Lewis base, leading to a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³).

The ability to rationally tune this acidity is paramount for designing molecules with specific functions. A more Lewis acidic boron center will form stronger interactions with Lewis bases, a critical factor in anion recognition, catalysis, and binding to biological targets.[5][6]

The Role of Fluorine: Inductive Power and Positional Effects

Fluorine's potent electron-withdrawing ability, a consequence of its high electronegativity, is the primary tool for enhancing the Lewis acidity of phenylboronic acids.[5][7] When substituted onto the phenyl ring, fluorine atoms pull electron density away from the boron center through the sigma bond framework (the inductive effect), making it more electron-deficient and thus a stronger Lewis acid.

However, the position of the fluorine substituent is critical due to a secondary, opposing resonance effect.[5][7]

-

Ortho & Meta Positions: In these positions, the inductive effect dominates, leading to a significant increase in acidity. An ortho-fluoro group can also potentially form an intramolecular hydrogen bond, further influencing the compound's properties.[7]

-

Para Position: At the para position, the electron-withdrawing inductive effect is partially counteracted by an electron-donating resonance effect, where a lone pair from the fluorine can be donated into the aromatic π-system.[5][7] This results in a less pronounced increase in acidity compared to ortho or meta substitution.

Introducing multiple fluorine atoms generally amplifies the increase in acidity, as the inductive effects are additive.[7] This allows for fine-tuning of the electronic properties across a broad range. The trifluoromethyl (CF₃) group is a particularly powerful substituent, as it exerts a strong inductive effect with no opposing resonance donation, significantly increasing Lewis acidity regardless of its position.[7]

Quantifying Lewis Acidity: From Brønsted Acidity to Direct Measurement

Assessing the Lewis acidity of these compounds can be approached through several complementary methods. While direct measurement of Lewis acidity provides the most accurate picture, the Brønsted acidity (pKa) is a widely used and accessible proxy.

pKa as a Descriptor of Lewis Acidity

For boronic acids, the pKa value reflects the equilibrium of the boron center with a Lewis base (hydroxide in water), not the loss of a proton from a B-OH group. The reaction is more accurately described as the formation of a tetrahedral boronate anion, B(OH)₃⁻.

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

A lower pKa value indicates that this equilibrium favors the formation of the stable tetrahedral boronate anion, which implies a more electrophilic, and therefore more Lewis acidic, boron center.[7] Fluorination consistently lowers the pKa of phenylboronic acids, with the magnitude of the decrease dependent on the number and position of the fluorine substituents.[5][7]

Below is a diagram illustrating the equilibrium that defines the pKa of a phenylboronic acid.

Table 1: Acidity Constants (pKa) of Selected Fluorinated Phenylboronic Acids

| Compound | pKa Value |

| Phenylboronic Acid | 8.86[7] |

| 4-Fluorophenylboronic Acid | 8.77[7] |

| 3-Fluorophenylboronic Acid | 8.35 |

| 2-Fluorophenylboronic Acid | 8.70 |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 7.20[8] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[7] |

| (Note: pKa values can vary slightly depending on the determination method and conditions.[9]) |

The data clearly show that increasing fluorination leads to lower pKa values, with the 2,3,4,6-tetrafluorophenylboronic acid being significantly more acidic than the parent phenylboronic acid.[7] This trend is crucial for applications like glucose sensing, where a pKa near physiological pH (~7.4) is required for efficient binding.[8][10]

Direct Quantification: The Gutmann-Beckett Method

To move beyond pKa as a proxy, the Gutmann-Beckett method offers a direct and convenient experimental procedure for assessing Lewis acidity.[2] This technique utilizes triethylphosphine oxide (Et₃PO, TEPO) as a Lewis base probe molecule.

The core principle is that the ³¹P NMR chemical shift of Et₃PO is highly sensitive to its electronic environment. When Et₃PO interacts with a Lewis acid, its oxygen atom donates electron density to the acid. This donation deshields the adjacent phosphorus nucleus, causing a downfield shift in its ³¹P NMR resonance.[2] The magnitude of this shift (Δδ) relative to a non-coordinating solvent like hexane is used to calculate an Acceptor Number (AN) , a quantitative measure of Lewis acidity.[2]

AN = 2.21 × (δ_sample - δ_hexane)

Where δ_hexane is typically 41.0 ppm.[2] A higher AN value corresponds to greater Lewis acidity. This method has been successfully applied to a wide range of Lewis acids, including various boranes.[2][11]

Computational Approach: Fluoride Ion Affinity (FIA)

A powerful theoretical tool for quantifying Lewis acidity is the calculation of Fluoride Ion Affinity (FIA).[12][13] FIA is defined as the negative of the gas-phase enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion.[12]

Lewis Acid (g) + F⁻ (g) → [Lewis Acid-F]⁻ (g)

A larger, more positive FIA value indicates a stronger Lewis acid.[12] While FIA is a purely computational metric, it provides a "gold standard" for intrinsic Lewis acidity, free from solvent effects.[3][4] This allows for direct comparison of the electronic properties of different boronic acids and serves as a valuable tool in the rational design of new catalysts and receptors.[13][14]

Experimental Protocols & Workflows

A self-validating system requires robust and reproducible experimental design. The following sections detail standardized protocols for determining the Lewis acidity of fluorinated phenylboronic acids.

Protocol: pKa Determination by Spectrophotometric Titration

This method leverages the change in UV absorbance of the phenylboronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral boronate.

-

Stock Solution Preparation: Prepare a ~1 mM stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO). Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5 to 10).

-

Sample Preparation: For each pH point, add a small, precise aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. The final concentration should be in the range of 50-100 µM. Ensure the percentage of organic solvent is low (<1%) to minimize its effect on the pH.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 220-350 nm) for each sample at a constant temperature (25 °C).

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffer.

-

pKa Calculation: Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point, which corresponds to the pKa.

Protocol: Lewis Acidity by the Gutmann-Beckett Method

This workflow provides a direct measure of the Acceptor Number (AN).

-

Reagent Preparation: Prepare a stock solution of the probe molecule, triethylphosphine oxide (Et₃PO), in a weakly coordinating, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). Prepare a separate solution of the fluorinated phenylboronic acid in the same solvent. All glassware must be rigorously dried.

-

Reference Spectrum: Record a ³¹P{¹H} NMR spectrum of the Et₃PO solution. The chemical shift (δ) serves as the reference value.

-

Sample Preparation: In a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of the fluorinated phenylboronic acid and Et₃PO.

-

NMR Analysis: Acquire a ³¹P{¹H} NMR spectrum of the mixture. The formation of the Lewis acid-base adduct is typically a fast equilibrium on the NMR timescale, resulting in a single, shifted peak.[15]

-

AN Calculation: Record the new chemical shift (δ_sample). Calculate the change in chemical shift (Δδ = δ_sample - δ_reference) and use the formula AN = 2.21 × (Δδ) to determine the Acceptor Number.

The following diagram illustrates the experimental workflow for the Gutmann-Beckett method.

Conclusion and Future Outlook

The fluorination of phenylboronic acids is a cornerstone strategy for enhancing Lewis acidity in a controlled and predictable manner. By understanding the interplay of inductive and resonance effects, researchers can precisely tune the electronic character of the boron center to meet specific application demands. The pKa value serves as a reliable and accessible initial indicator of this tuning, while more direct methods like Gutmann-Beckett analysis and computational FIA calculations provide deeper, quantitative insights. The protocols and principles outlined in this guide provide a robust framework for scientists and drug development professionals to confidently synthesize, characterize, and deploy these powerful chemical tools in the creation of next-generation catalysts, sensors, and therapeutics.

References

- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Role of Fluorine in Phenylboronic Acids: A Comprehensive Technical Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract: The introduction of fluorine substituents into phenylboronic acids has emerged as a powerful strategy in medicinal chemistry, materials science, and catalysis. This guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the chemical, physical, and biological properties of these versatile molecules. We will explore the fundamental electronic and steric effects of fluorination, its impact on pKa, and the consequential changes in reactivity and binding affinity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Unique Synergy of Boron and Fluorine

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). Their ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has made them indispensable tools in synthetic chemistry.[1] Furthermore, their capacity to form reversible covalent bonds with diols has positioned them as key players in the development of sensors, diagnostics, and therapeutics.[2][3]

The strategic incorporation of fluorine, the most electronegative element, into the phenyl ring of boronic acids imparts a unique set of properties that can be exploited to fine-tune their function.[4] The small size of the fluorine atom allows for its introduction with minimal steric hindrance, while its profound electronic influence can dramatically alter the molecule's reactivity and biological interactions.[5] This guide will dissect the core principles governing the behavior of fluorinated phenylboronic acids and provide a framework for their rational design and application.

Fundamental Effects of Fluorine Substitution

The influence of fluorine on the properties of phenylboronic acids is primarily driven by its strong electron-withdrawing inductive effect (-I) and, to a lesser extent, its weak resonance effect (+R).[2][6] The position of the fluorine substituent on the phenyl ring (ortho, meta, or para) is critical in determining the net electronic outcome.[2][6]

Modulation of Acidity (pKa)

The acidity of the boronic acid group is a crucial parameter that governs its reactivity and its ability to interact with biological targets.[2][3] Fluorine substitution significantly impacts the Lewis acidity of the boron atom.[2][3]

-

Inductive Effect: The strong electron-withdrawing nature of fluorine pulls electron density away from the phenyl ring and, consequently, from the boron atom.[4] This increases the boron's Lewis acidity, making it more electrophilic and lowering the pKa of the boronic acid.[2][3][7] This enhanced acidity facilitates the formation of the boronate anion (RB(OH)₃⁻), a key intermediate in many reactions.

-

Positional Dependence:

-

Ortho-Fluorination: A fluorine atom at the ortho position exerts the strongest inductive effect due to its proximity to the boronic acid group. This leads to a significant decrease in pKa. Additionally, the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group of the boronic acid can influence the conformation and acidity.[2][6]

-

Meta-Fluorination: The inductive effect is still pronounced, leading to a notable decrease in pKa compared to the non-fluorinated parent compound.[2][6]

-

Para-Fluorination: The inductive effect is weakest at the para position, but still results in a lower pKa.[2][6]

-

Table 1: Comparative pKa Values of Fluorinated Phenylboronic Acids

| Compound | pKa |

| Phenylboronic Acid | 8.86[2] |

| 2-Fluorophenylboronic Acid | ~7.8[8][9] |

| 3-Fluorophenylboronic Acid | ~8.3 |

| 4-Fluorophenylboronic Acid | ~8.77[2] |

Data is illustrative and can vary slightly based on experimental conditions.

Impact on Reactivity

The electronic perturbations caused by fluorine substitution directly translate to altered reactivity, particularly in cornerstone reactions like the Suzuki-Miyaura coupling.[10]

-

Transmetalation Step: The rate-determining step in many Suzuki-Miyaura couplings is the transmetalation of the aryl group from the boron atom to the palladium center. The increased Lewis acidity of the boron in fluorinated phenylboronic acids enhances the rate of this step. The electron-withdrawing fluorine atom makes the boronic acid more susceptible to nucleophilic attack by the hydroxide ion, facilitating the formation of the catalytically active boronate species.

-

Oxidative Addition and Reductive Elimination: While the primary influence of fluorine is on the transmetalation step, its electronic effects can also subtly influence the oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination step that forms the new C-C bond.[11]

Diagram 1: Influence of Fluorine on the Suzuki-Miyaura Catalytic Cycle

Caption: Fluorine's electron-withdrawing effect enhances the Lewis acidity of the boron, accelerating the formation of the boronate anion and the subsequent transmetalation step in the Suzuki-Miyaura coupling.

Role in Medicinal Chemistry and Drug Design

The unique properties imparted by fluorine make fluorinated phenylboronic acids highly valuable in drug discovery and development.[5][12][13][14]

Enhancing Binding Affinity and Selectivity

-

Hydrogen Bonding: The polarized C-F bond can act as a weak hydrogen bond acceptor, contributing to the overall binding affinity of a drug candidate to its protein target.

-

Dipole-Dipole Interactions: The strong dipole moment of the C-F bond can lead to favorable dipole-dipole or dipole-charge interactions within a protein's binding pocket, enhancing potency and selectivity.[15]

-

Modulation of pKa for Optimal Interaction: As discussed, fluorine can lower the pKa of the boronic acid.[8] This is critical for boronic acid-based inhibitors that target serine proteases, where the boronic acid forms a tetrahedral intermediate with the catalytic serine residue.[16] A lower pKa ensures that the boronic acid is in the more reactive anionic form at physiological pH (around 7.4), leading to improved inhibitory activity.[8][9]

Improving Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[17] The introduction of fluorine at a metabolically labile position on the phenyl ring can block this oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.[17][18]

Case Study: Bortezomib (Velcade®)

While not a phenylboronic acid, the dipeptide boronic acid Bortezomib, a proteasome inhibitor used in cancer therapy, highlights the importance of the boronic acid moiety in drug design.[1] The principles of pKa modulation and binding interactions are directly applicable. The rational design of next-generation inhibitors often involves the incorporation of fluorinated arylboronic acids to enhance potency and pharmacokinetic properties.[1]

Experimental Protocols: Synthesis and Characterization

The synthesis of fluorinated phenylboronic acids typically follows standard procedures for boronic acid synthesis, with appropriate consideration for the electronic nature of the fluorinated starting material.

General Synthesis via Lithiation-Borylation

This is a common and versatile method for preparing a wide range of substituted phenylboronic acids.[8]

Protocol:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting fluoro-bromobenzene or fluoro-iodobenzene in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.[8]

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or other organolithium reagent dropwise to the cooled solution. The reaction is typically exothermic and should be controlled carefully. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Borylation: To the aryllithium solution, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C. The borate ester acts as the boron source.[8]

-

Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl or H₂SO₄) to hydrolyze the borate ester to the desired boronic acid.[8]

-

Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

Diagram 2: Synthetic Workflow for Fluorinated Phenylboronic Acid

Caption: A typical experimental workflow for the synthesis of a fluorinated phenylboronic acid via a lithiation-borylation sequence.

Characterization

-

NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for confirming the structure and purity of the final product. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine substituent.[3]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

-

Melting Point: The melting point is a useful indicator of purity.

Future Directions and Conclusion

The strategic incorporation of fluorine into phenylboronic acids continues to be a vibrant area of research. Future developments are likely to focus on:

-

Multifluorinated Systems: Exploring the effects of multiple fluorine substitutions on the properties of phenylboronic acids to achieve even finer control over their reactivity and biological activity.[2][6]

-

Novel Applications: Designing new fluorinated phenylboronic acids for applications in areas such as ¹⁹F MRI contrast agents, advanced materials, and highly selective catalysts.[19]

-

Computational Modeling: Utilizing computational chemistry to predict the properties of novel fluorinated phenylboronic acids and guide synthetic efforts.[20]

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]

- 19. nbinno.com [nbinno.com]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of (2-Amino-4,5-difluorophenyl)boronic acid

Introduction: The Significance of a Fluorinated Building Block

(2-Amino-4,5-difluorophenyl)boronic acid is a key structural motif in modern medicinal chemistry and drug development. Its unique combination of a nucleophilic amino group, a versatile boronic acid moiety capable of covalent interactions and Suzuki coupling, and the metabolic stability conferred by fluorine atoms makes it an invaluable building block for synthesizing complex therapeutic agents. The precise substitution pattern—an ortho-amino group and vicinal fluorines—creates a distinct electronic and steric environment that profoundly influences molecular interactions and reactivity.

For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose. This in-depth guide provides a comprehensive technical overview of the ¹H and ¹⁹F NMR spectroscopy of this compound. We will delve into the theoretical underpinnings, provide a field-proven experimental protocol, and offer a detailed analysis of the expected spectra, empowering scientists to confidently characterize this critical reagent.

Core Principles: Understanding the NMR Signature